2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
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Overview
Description
N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of an appropriate amino acid derivative.
Coupling of Benzimidazole and Pyrrolidine: The benzimidazole core and the pyrrolidine ring are then coupled using a suitable linker, such as an acetamide group, under controlled conditions.
N,N-bis(methylethyl) Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(1-methylethyl)acetamide
- N,N-bis(1-methylethyl)benzimidazole
- N,N-bis(1-methylethyl)pyrrolidine
Uniqueness
N,N-bis(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide is unique due to its combination of a benzimidazole core and a pyrrolidine ring, linked through an acetamide group. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-18(2)30(19(3)4)25(32)17-29-23-13-9-8-12-22(23)27-26(29)21-14-24(31)28(16-21)15-20-10-6-5-7-11-20/h5-13,18-19,21H,14-17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXWMQSEOOAGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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